molecular formula C28H25N3O3 B2847401 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326930-71-5

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one

Cat. No. B2847401
CAS RN: 1326930-71-5
M. Wt: 451.526
InChI Key: GAXQMGWCLDQYAM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups including a benzyloxyphenyl group, an oxadiazolyl group, and a quinolinone group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives have been synthesized as inhibitors of monoamine oxidase type B (MAO B) .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Analgesic and Anti-inflammatory Activities : The synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety has shown potent analgesic and anti-inflammatory activities. These derivatives were evaluated in mice and rats, indicating significant potential for the development of new therapeutic agents (Dewangan et al., 2016).

  • Antibacterial and Antifungal Activities : Compounds featuring 1,3,4-oxadiazole moieties have also been synthesized and evaluated for their antibacterial and antifungal activities. Such studies highlight the compounds' efficacy against a variety of bacterial and fungal strains, underscoring their potential as antimicrobial agents (Sirgamalla & Boda, 2019).

  • Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones have been designed, synthesized, and evaluated for in vitro antitumor activity, demonstrating remarkable potency against various cancer cell lines. This suggests their potential as leads in the development of new anticancer drugs (Al-Suwaidan et al., 2016).

  • Antioxidant Properties : The synthesis and characterization of quinazolin derivatives have been conducted, revealing significant antioxidant properties. These compounds have been evaluated against radical scavengers, showing excellent scavenging capacity and highlighting their potential as antioxidants (Al-azawi, 2016).

Chemical Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis techniques have been employed for the creation of quinazolinone derivatives, including the use of ultrasound and molecular sieves. Such methodologies not only result in novel compounds but also enhance the efficiency and sustainability of the synthesis process (Nimbalkar et al., 2016).

properties

IUPAC Name

6-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-3-15-31-17-24(26(32)23-16-19(2)9-14-25(23)31)28-29-27(30-34-28)21-10-12-22(13-11-21)33-18-20-7-5-4-6-8-20/h4-14,16-17H,3,15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXQMGWCLDQYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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